Cas no 153500-75-5 (Ethyl 2-amino-6-bromobenzoate)
Ethyl 2-amino-6-bromobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-6-bromobenzoate
- Benzoic acid, 2-aMino-6-broMo-, ethyl ester
- 153500-75-5
- A883814
- DTXSID70618272
- SCHEMBL1189107
- SB77287
- EN300-2866877
- Ethyl2-amino-6-bromobenzoate
-
- MDL: MFCD18378385
- Inchi: 1S/C9H10BrNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3
- InChI Key: RNWLZUKQXXYCQZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C(=O)OCC)N
Computed Properties
- Exact Mass: 242.98949g/mol
- Monoisotopic Mass: 242.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52.3Ų
Ethyl 2-amino-6-bromobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095731-10g |
Ethyl 2-amino-6-bromobenzoate |
153500-75-5 | 95% | 10g |
592.80 USD | 2021-06-17 | |
| Alichem | A019095731-25g |
Ethyl 2-amino-6-bromobenzoate |
153500-75-5 | 95% | 25g |
744.80 USD | 2021-06-17 | |
| Chemenu | CM156410-5g |
Ethyl 2-amino-6-bromobenzoate |
153500-75-5 | 95% | 5g |
$439 | 2022-12-31 | |
| Chemenu | CM156410-10g |
Ethyl 2-amino-6-bromobenzoate |
153500-75-5 | 95% | 10g |
$661 | 2022-12-31 | |
| Enamine | EN300-2866877-1g |
ethyl 2-amino-6-bromobenzoate |
153500-75-5 | 1g |
$428.0 | 2023-09-06 | ||
| Enamine | EN300-2866877-5g |
ethyl 2-amino-6-bromobenzoate |
153500-75-5 | 5g |
$1240.0 | 2023-09-06 | ||
| Enamine | EN300-2866877-10g |
ethyl 2-amino-6-bromobenzoate |
153500-75-5 | 10g |
$1839.0 | 2023-09-06 | ||
| Enamine | EN300-2866877-0.05g |
ethyl 2-amino-6-bromobenzoate |
153500-75-5 | 95.0% | 0.05g |
$359.0 | 2025-03-19 | |
| Enamine | EN300-2866877-0.1g |
ethyl 2-amino-6-bromobenzoate |
153500-75-5 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
| Enamine | EN300-2866877-0.25g |
ethyl 2-amino-6-bromobenzoate |
153500-75-5 | 95.0% | 0.25g |
$393.0 | 2025-03-19 |
Ethyl 2-amino-6-bromobenzoate Suppliers
Ethyl 2-amino-6-bromobenzoate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Ethyl 2-amino-6-bromobenzoate
Ethyl 2-amino-6-bromobenzoate (CAS No. 153500-75-5): A Comprehensive Guide to Properties, Applications, and Market Trends
Ethyl 2-amino-6-bromobenzoate (CAS No. 153500-75-5) is an important organic compound with significant applications in pharmaceutical synthesis and material science. This brominated benzoate derivative has gained attention in recent years due to its versatile reactivity and role as a key intermediate in various chemical processes. With the increasing demand for specialty chemicals in drug development, researchers are exploring novel applications of this compound in medicinal chemistry.
The molecular structure of Ethyl 2-amino-6-bromobenzoate features both an amino group and a bromine atom on the aromatic ring, making it particularly valuable for palladium-catalyzed coupling reactions. These characteristics have positioned it as a crucial building block in the synthesis of complex molecules. Recent studies in green chemistry have investigated more sustainable production methods for such intermediates, aligning with global trends toward environmentally friendly chemical processes.
In pharmaceutical applications, 2-amino-6-bromobenzoate derivatives serve as precursors for various active pharmaceutical ingredients (APIs). The compound's unique structure allows for diverse modifications, enabling the creation of molecules with potential biological activity. Current research focuses on its use in developing small molecule therapeutics, particularly in areas like oncology and neurology, where brominated compounds show promising activity.
The global market for fine chemical intermediates like Ethyl 2-amino-6-bromobenzoate has shown steady growth, driven by expanding pharmaceutical R&D and increasing demand for custom synthesis services. Manufacturers are optimizing production processes to meet both quality standards and cost-effectiveness requirements. Analytical techniques such as HPLC purity testing and spectroscopic characterization ensure the compound meets the stringent specifications required for pharmaceutical applications.
Storage and handling of Ethyl 2-amino-6-bromobenzoate require standard laboratory precautions. The compound should be kept in airtight containers away from light and moisture to maintain stability. While not classified as hazardous under normal conditions, proper laboratory safety protocols should always be followed when working with any chemical substance.
Recent advancements in flow chemistry and continuous processing have opened new possibilities for the efficient production of brominated aromatic compounds. These technologies offer advantages in terms of yield improvement, waste reduction, and process safety - factors that are becoming increasingly important in the chemical industry's transition toward more sustainable practices.
Quality control of Ethyl 2-amino-6-bromobenzoate typically involves multiple analytical methods. Mass spectrometry and NMR spectroscopy provide structural confirmation, while chromatographic techniques assess purity levels. The development of advanced analytical methods continues to improve the characterization of such specialty chemicals, ensuring their suitability for sensitive applications.
The future outlook for 2-amino-6-bromobenzoate chemistry appears promising, with potential applications expanding into new areas of materials science. Researchers are investigating its use in organic electronics and functional materials, where its molecular structure could contribute to desired electronic properties. As synthetic methodologies advance, we can expect to see broader utilization of this versatile intermediate.
For researchers and manufacturers working with Ethyl 2-amino-6-bromobenzoate, staying informed about the latest synthetic protocols and application developments is crucial. The compound's unique combination of functional groups continues to make it valuable for creating diverse molecular architectures in both academic and industrial settings.
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